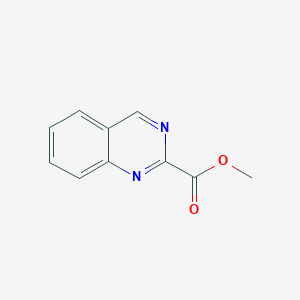

Methyl quinazoline-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-14-10(13)9-11-6-7-4-2-3-5-8(7)12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXEQRGJSVWMYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery and the Mechanistic Landscape of Methyl Quinazoline-2-Carboxylate

Introduction: The Quinazoline Core as a Versatile Pharmacophore

The quinazoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, represents a cornerstone in medicinal chemistry. Its rigid structure and the presence of nitrogen atoms at positions 1 and 3 provide a unique scaffold for designing molecules that can interact with a wide array of biological targets. This has led to the development of numerous therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The versatility of the quinazoline core lies in the ability to readily modify its substitution pattern, particularly at the 2, 4, 6, and 8 positions, to fine-tune its biological activity and pharmacokinetic properties.[1]

This in-depth guide focuses on the mechanistic landscape of a specific, yet representative, member of this class: methyl quinazoline-2-carboxylate. While direct and extensive research on this particular molecule is emerging, its structural features allow us to extrapolate and discuss its probable mechanisms of action based on the well-established activities of the broader quinazoline family. This document will delve into the primary hypothesized mechanisms, supported by data from closely related analogues, and provide detailed experimental protocols for their investigation.

Part 1: The Predominant Mechanism of Action - Kinase Inhibition

The most extensively documented mechanism of action for quinazoline derivatives is the inhibition of protein kinases.[5] These enzymes play a crucial role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Quinazoline derivatives have emerged as potent inhibitors of several receptor tyrosine kinases (RTKs), with the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) being the most prominent targets.[6][7]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a key driver of cell proliferation and survival in many types of cancer.[1] Quinazoline-based inhibitors, such as the FDA-approved drugs gefitinib and erlotinib, function as ATP-competitive inhibitors.[1][8][9] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade that leads to tumor growth.[1] The quinazoline scaffold's nitrogen atoms are crucial for forming hydrogen bonds within the ATP-binding site, a key interaction for potent inhibition.[1]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][10] By inhibiting VEGFR-2, quinazoline derivatives can cut off the blood supply to tumors, leading to their regression.[10] Similar to EGFR inhibition, this action is typically achieved through competitive binding at the ATP-binding site of the VEGFR-2 kinase domain.[11][12][13]

The inhibitory action of quinazoline derivatives on EGFR and VEGFR-2 disrupts downstream signaling pathways, such as the Akt/mTOR/p70s6k pathway, which are critical for cell survival and proliferation.[10]

Figure 1: Hypothesized inhibition of EGFR and VEGFR-2 signaling by this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

To experimentally validate the kinase inhibitory activity of this compound, a luminescence-based assay is a robust and high-throughput method. This assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation. A lower luminescence signal indicates higher kinase activity (more ATP consumed), while a higher signal suggests inhibition.[14]

Principle: The assay quantifies ATP levels using the luciferase enzyme, which catalyzes the oxidation of luciferin in the presence of ATP to produce light.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Prepare a solution of the target kinase (e.g., recombinant human EGFR or VEGFR-2) in kinase buffer.

-

Prepare a solution of the kinase substrate (e.g., a specific peptide substrate for the chosen kinase) and ATP in kinase buffer. The ATP concentration should be close to the Kₘ value for the specific kinase to ensure sensitive detection of competitive inhibitors.[15]

-

-

Assay Procedure:

-

Dispense the test compound (this compound) at various concentrations into a 96-well or 384-well white opaque plate. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).

-

Add the kinase solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme interaction.

-

Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

-

Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.[15]

-

Stop the reaction by adding a commercially available ATP detection reagent (containing luciferase and luciferin).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

Choice of Luminescence: This format is highly sensitive, has a broad dynamic range, and is less prone to interference from colored or fluorescent compounds compared to absorbance or fluorescence-based assays.

-

ATP Concentration at Kₘ: Using an ATP concentration near the Michaelis-Menten constant (Kₘ) for the kinase makes the assay particularly sensitive to competitive inhibitors, as the inhibitor and ATP are in direct competition for the same binding site.

-

White Opaque Plates: These plates are used to maximize the luminescent signal and prevent crosstalk between wells.

Part 2: Antimicrobial Mechanisms of the Quinazoline Scaffold

Beyond their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents. The proposed mechanisms of action in bacteria and mycobacteria differ from kinase inhibition and are centered on the disruption of essential cellular processes.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Quinoline derivatives, the structural precursors to quinazolinones, are known to inhibit bacterial DNA gyrase and topoisomerase IV.[16][17] These enzymes are essential for DNA replication, repair, and transcription. By inhibiting these topoisomerases, quinazoline derivatives can induce cleavage of bacterial DNA, leading to cell death.[16] This mechanism is particularly effective against a broad spectrum of bacteria.

Inhibition of Mycobacterial DprE1

In the context of Mycobacterium tuberculosis, the causative agent of tuberculosis, a key target for quinazoline-based compounds is the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).[18] This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[19] Inhibition of DprE1 disrupts the formation of arabinogalactan and lipoarabinomannan, essential components of the cell wall, ultimately leading to bacterial lysis.[18]

Figure 2: Hypothesized antimicrobial mechanisms of action for the quinazoline scaffold.

Experimental Protocol: DprE1 Inhibition Assay (Fluorometric)

A fluorometric assay can be employed to determine the inhibitory potential of this compound against DprE1. This assay often utilizes a substrate analog and a coupled reaction to generate a fluorescent signal.

Principle: The assay measures the activity of DprE1 through a coupled reaction where the product of the DprE1-catalyzed reaction is further processed to generate a fluorescent molecule. Inhibition of DprE1 leads to a decrease in the fluorescent signal.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5% glycerol, 0.01% Tween-20).

-

Prepare a solution of recombinant M. tuberculosis DprE1 in assay buffer.

-

Prepare a solution of the substrate, decaprenylphosphoryl-β-D-ribose (DPR), or a suitable analog, in assay buffer.

-

Prepare a solution of a reducing agent (e.g., NADH or NADPH) and a fluorescent probe (e.g., resazurin) in assay buffer.

-

-

Assay Procedure:

-

Dispense the test compound at various concentrations into a black, clear-bottom 96-well plate. Include positive and negative controls.

-

Add the DprE1 enzyme and the DPR substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[19]

-

Add the resazurin solution to each well.[19]

-

Incubate for an additional period (e.g., 30 minutes) at 37°C to allow for the conversion of resazurin to the fluorescent resorufin.[19]

-

Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[19]

-

-

Data Analysis:

-

Calculate the percent inhibition relative to the DMSO control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

Fluorometric Detection: This method offers high sensitivity and a good signal-to-noise ratio, which is crucial for detecting subtle changes in enzyme activity.

-

Coupled Reaction: The use of a coupled reaction with a fluorescent probe allows for the continuous monitoring of the DprE1 activity in a convenient format.

-

Black Plates: These plates are used to minimize background fluorescence and light scattering.

Summary of Hypothesized Biological Activities

| Putative Mechanism of Action | Primary Molecular Target(s) | Therapeutic Indication | Key Experimental Assay |

| Kinase Inhibition | EGFR, VEGFR-2 | Cancer | Luminescence-based Kinase Assay |

| Antimicrobial (Bacterial) | DNA Gyrase, Topoisomerase IV | Bacterial Infections | DNA Gyrase Supercoiling Assay |

| Antimicrobial (Mycobacterial) | DprE1 | Tuberculosis | DprE1 Fluorometric Inhibition Assay |

Conclusion and Future Directions

The quinazoline scaffold is a remarkably versatile platform in drug discovery, with its derivatives demonstrating potent activity against a range of critical biological targets. While the precise mechanism of action of this compound requires direct experimental confirmation, the extensive body of research on related quinazoline compounds strongly suggests its potential as a kinase inhibitor and/or an antimicrobial agent. The experimental protocols detailed in this guide provide a robust framework for elucidating its specific biological activities and advancing its potential as a therapeutic lead. Future investigations should focus on a comprehensive screening of this compound against a panel of kinases and microbial strains to fully characterize its pharmacological profile.

References

-

Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences. [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). IntechOpen. [Link]

-

Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. (n.d.). PubMed Central. [Link]

-

Quinazoline derivatives as EGFR TK inhibitors. (n.d.). ResearchGate. [Link]

-

Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (n.d.). Eco-Vector Journals Portal. [Link]

-

Exploring Anticancer Potential of Virtually Designed Novel Quinazoline Derivatives as EGFR Inhibitors: An In-silico Approach. (2025). Bentham Science Publishers. [Link]

-

Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. [Link]

-

Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. (2025). Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

-

Optimized Nile Red Efflux Assay of AcrAB-TolC Multidrug Efflux System Shows Competition between Substrates. (n.d.). PubMed Central. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. [Link]

-

Molecular basis for inhibition of AcrB multidrug efflux pump by novel and powerful pyranopyridine derivatives. (2016). PNAS. [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI. [Link]

-

Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone. (n.d.). NIH. [Link]

-

Inhibition of the oxireductase enzyme dpre1 of mycobacterium tuberculosis by two small compounds Project 2. (n.d.). University of Birmingham. [Link]

-

Assay Development for Protein Kinase Enzymes. (2012). NCBI. [Link]

-

VEGFR-2 inhibitor. (n.d.). Wikipedia. [Link]

-

Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis. (n.d.). PubMed Central. [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. (n.d.). PubMed Central. [Link]

-

The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids. (2025). ResearchGate. [Link]

-

Importance of Real-Time Assays To Distinguish Multidrug Efflux Pump-Inhibiting and Outer Membrane-Destabilizing Activities in Escherichia coli. (n.d.). ASM Journals. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Drug Efflux Pump Inhibitors: A Promising Approach to Counter Multidrug Resistance in Gram-Negative Pathogens by Targeting AcrB Protein from AcrAB-TolC Multidrug Efflux Pump from Escherichia coli. (n.d.). MDPI. [Link]

-

Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents. (n.d.). Research and Reviews. [Link]

-

Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. (n.d.). ACS Omega. [Link]

-

Multi-Kinase Inhibition by New Quinazoline-Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). PubMed. [Link]

-

Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega. [Link]

-

Pimozide Inhibits the AcrAB-TolC Efflux Pump in Escherichia coli. (n.d.). ResearchGate. [Link]

-

Kinase assays. (2020). BMG LABTECH. [Link]

-

InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). YouTube. [Link]

Sources

- 1. ijpcat.com [ijpcat.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Antibacterial, Antifungal and Anticorrosion Activities of 1,2,4-Triazolo[1,5-a]quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 6. ijpbs.com [ijpbs.com]

- 7. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamscience.com [benthamscience.com]

- 12. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 14. bmglabtech.com [bmglabtech.com]

- 15. bellbrooklabs.com [bellbrooklabs.com]

- 16. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 19. pdf.benchchem.com [pdf.benchchem.com]

Novel Biological Targets of Methyl Quinazoline-2-Carboxylate: From Established Kinase Scaffolds to Emerging Therapeutic Pathways

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous clinically successful therapeutics. While derivatives such as Gefitinib and Erlotinib have solidified the role of quinazolines as potent kinase inhibitors, the specific potential of foundational intermediates like methyl quinazoline-2-carboxylate (MQC) remains a subject of intense investigation. This technical guide moves beyond the well-trodden path of Epidermal Growth Factor Receptor (EGFR) inhibition to explore the novel and emerging biological targets for MQC and its derivatives. We synthesize current literature and field-proven insights to detail the molecular interactions, signaling pathways, and experimental methodologies relevant to identifying and validating new targets. This document serves as a comprehensive resource for researchers, providing not only a conceptual framework for targets like the Pim-1 serine/threonine kinase, dihydrofolate reductase (DHFR), and microtubule assembly, but also actionable, step-by-step protocols for key validation assays. Our objective is to empower drug development professionals to unlock the full therapeutic potential of the MQC scaffold.

Introduction

The fusion of a benzene ring and a pyrimidine ring gives rise to quinazoline, a heterocyclic compound whose structural rigidity and synthetic tractability have made it a focal point of drug discovery for decades.[1][2] This scaffold is at the heart of several FDA-approved drugs, particularly in oncology, where its derivatives have proven to be highly effective inhibitors of protein kinases.[3][4][5] Drugs like Gefitinib (Iressa®) and Erlotinib (Tarceva®) are landmark examples, fundamentally changing the treatment landscape for certain cancers by targeting receptor tyrosine kinases.[4]

This compound (MQC) represents a key building block in the synthesis of these complex molecules.[6] While often viewed as a synthetic intermediate, MQC's core structure is hypothesized to interact with a range of molecular targets, extending far beyond the kinase family.[6] The exact mechanisms and full spectrum of its biological activity, however, remain largely unexplored.[6] This guide aims to bridge that knowledge gap. We will first ground our discussion in the established role of the quinazoline core as a kinase inhibitor before delving into novel biological targets that present exciting opportunities for future therapeutic development. This exploration is coupled with detailed experimental workflows, designed to provide researchers with the practical tools needed to validate these emerging targets.

Chapter 1: The Quinazoline Core: A Foundation for Kinase Inhibition

The anticancer activity of most quinazoline derivatives has been attributed to their function as protein kinase inhibitors.[7][8] These compounds typically act as ATP mimetics, binding to the ATP-binding pocket of the kinase domain to block the phosphorylation cascade that drives malignant cell proliferation.

Established Kinase Targets of Quinazoline Scaffolds

The quinazoline framework is a validated inhibitor of several key oncogenic tyrosine kinases:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small-cell lung cancer (NSCLC).[9] Quinazoline-based drugs were among the first successful targeted therapies against EGFR.[2][9]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): As a critical mediator of angiogenesis, VEGFR is a prime target for inhibiting tumor growth and metastasis.[10] The quinazoline scaffold is integral to compounds designed to inhibit VEGFR-2.[6]

-

Human Epidermal Growth Factor Receptor 2 (HER2): An important target in breast cancer, HER2 is also effectively inhibited by quinazoline derivatives like Lapatinib.[4][10]

-

Phosphoinositide 3-kinase (PI3K): This lipid kinase is a central node in cell signaling pathways controlling growth and survival.[10] Idelalisib, a quinazolinone-purine hybrid, is a notable PI3K inhibitor.[10]

General Mechanism of ATP-Competitive Inhibition

The quinazoline ring system positions itself within the hydrophobic ATP-binding cleft of the kinase. The nitrogen atoms at positions 1 and 3 can form crucial hydrogen bonds with backbone residues (such as the "hinge region" of the kinase), mimicking the interaction of the adenine portion of ATP. Substitutions on the quinazoline core then allow for additional interactions, granting both potency and selectivity for the target kinase.

Chapter 2: Novel and Emerging Biological Targets of this compound Derivatives

While kinase inhibition is the most recognized activity, the MQC scaffold has the potential to interact with a broader range of biological targets. Exploring these novel interactions is key to developing next-generation therapeutics.

Pim-1 Kinase: A Serine/Threonine Kinase in Oncology

Distinct from the receptor tyrosine kinases, Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in promoting cell survival and proliferation by phosphorylating pro-apoptotic proteins like BAD. MQC has been identified as a key scaffold for developing inhibitors of Pim-1 kinase, presenting a novel therapeutic strategy.[6]

Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS)

The folate pathway is essential for the synthesis of nucleotides required for DNA replication.[11] Dihydrofolate reductase (DHFR) is a clinically validated anticancer target. Some quinazoline derivatives, acting as folate antimetabolites, have been shown to inhibit DHFR and the related enzyme thymidylate synthase, thereby halting the cell cycle.[11][12] This mechanism is distinct from kinase inhibition and represents a significant expansion of the MQC scaffold's therapeutic potential.

Microtubule Polymerization

The mitotic spindle, composed of microtubules, is essential for cell division. Disruption of microtubule dynamics is a proven anticancer strategy. Certain quinazoline derivatives have been shown to interfere with microtubule polymerization, leading to cell cycle arrest and apoptosis.[10] This activity positions the MQC scaffold as a potential source for novel mitotic inhibitors.

Chapter 3: Methodologies for Target Identification and Validation

A rigorous, systematic approach is required to identify and validate novel biological targets. This involves a combination of high-throughput screening, biochemical assays, and cell-based validation techniques.

General Workflow for Novel Target Identification

The process begins with a broad screen to identify a biological effect (phenotype) and progressively narrows down to the specific molecular target responsible for that effect.

Protocol: Pim-1 Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP detection assay to measure the activity of Pim-1 kinase and the inhibitory effect of MQC derivatives.

Principle: The amount of ADP formed in the kinase reaction is converted to ATP, which is then used to generate light in a luciferase reaction. Lower light output indicates higher kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer.

-

Prepare serial dilutions of the MQC derivative (e.g., from 100 µM to 1 nM) in kinase buffer.

-

Prepare a solution of Pim-1 kinase and its specific substrate peptide in kinase buffer.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2.5 µL of the MQC derivative or vehicle control (DMSO).

-

Add 5 µL of the kinase/substrate mix to each well.

-

Initiate the reaction by adding 2.5 µL of ATP solution.

-

Incubate at room temperature for 60 minutes.

-

-

Signal Generation:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

-

Data Acquisition:

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the data to positive (no inhibitor) and negative (no kinase) controls.

-

Plot the normalized data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

Principle: The binding of a drug to its target protein stabilizes the protein, increasing its melting temperature. CETSA measures this thermal shift to confirm target engagement in intact cells.

Step-by-Step Methodology:

-

Cell Treatment:

-

Culture cells to ~80% confluency.

-

Treat cells with the MQC derivative or vehicle control for a defined period (e.g., 2 hours).

-

-

Heating:

-

Harvest the cells and resuspend them in a buffer.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

-

Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

-

-

Target Detection:

-

Analyze the amount of the target protein (e.g., Pim-1) remaining in the soluble fraction at each temperature using Western Blot or ELISA.

-

-

Data Analysis:

-

Plot the percentage of soluble protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.

-

Data Presentation: Comparative IC₅₀ Values

Summarizing quantitative data in a structured table allows for rapid comparison of the potency and selectivity of different compounds.

| Compound | Target Kinase | IC₅₀ (nM) | Notes |

| MQC-Derivative-A | Pim-1 | 85 | Potent Pim-1 inhibitor |

| MQC-Derivative-A | EGFR | >10,000 | Highly selective for Pim-1 over EGFR |

| MQC-Derivative-B | Pim-1 | 450 | Moderate Pim-1 activity |

| MQC-Derivative-B | VEGFR-2 | 98 | Potent VEGFR-2 inhibitor |

| Gefitinib (Control) | EGFR | 25 | Standard EGFR inhibitor |

| Gefitinib (Control) | Pim-1 | >10,000 | Inactive against Pim-1 |

Conclusion and Future Directions

This compound is far more than a simple synthetic precursor; it is a versatile chemical scaffold with significant therapeutic potential. While its role in the development of potent tyrosine kinase inhibitors is well-established, the future lies in exploring its activity against novel biological targets.[10] This guide has highlighted Pim-1 kinase, components of the folate pathway like DHFR, and microtubule dynamics as promising areas for investigation.[6][10][11]

The continued exploration of MQC derivatives, guided by the robust target validation methodologies outlined herein, will be critical. Future research should focus on elucidating detailed structure-activity relationships (SAR) for these novel targets. Furthermore, the inherent versatility of the MQC scaffold makes it an ideal candidate for the rational design of multi-target agents or hybrid drugs, which could offer improved efficacy and a strategy to overcome drug resistance.[10] By expanding our understanding of its biological interactions, the scientific community can continue to leverage the "privileged" quinazoline structure to develop the next generation of targeted therapies.

References

-

The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I. Taylor & Francis Online. Available at: [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. PubMed. Available at: [Link]

-

Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available at: [Link]

-

Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. National Institutes of Health (NIH). Available at: [Link]

-

Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. International Journal of Innovative Research in Technology. Available at: [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. National Institutes of Health (NIH). Available at: [Link]

-

Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. Available at: [Link]

-

Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. MDPI. Available at: [Link]

-

Novel quinazoline derivatives: key pharmacological activities. AIMS Press. Available at: [Link]

-

Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health (NIH). Available at: [Link]

-

An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Dovepress. Available at: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available at: [Link]

-

Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health (NIH). Available at: [Link]

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available at: [Link]

-

2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. MDPI. Available at: [Link]

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. American Association for Cancer Research. Available at: [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). PubMed Central. Available at: [Link]

-

Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. Scientific Research Publishing. Available at: [Link]

-

Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. Available at: [Link]

-

Transition-metal-catalyzed synthesis of quinazolines: A review. National Institutes of Health (NIH). Available at: [Link]

-

The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. RACO. Available at: [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. raco.cat [raco.cat]

- 9. orientjchem.org [orientjchem.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity [file.scirp.org]

- 12. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

The Therapeutic Potential of Methyl Quinazoline-2-Carboxylate Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide

Executive Summary

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] This guide focuses on a specific, highly promising subclass: methyl quinazoline-2-carboxylate derivatives. These compounds have garnered significant attention for their diverse and potent biological activities, ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][3] We will delve into the mechanistic underpinnings of these activities, provide field-proven experimental protocols for their evaluation, and explore the critical structure-activity relationships that drive efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and actionable insights to accelerate the journey from compound synthesis to clinical candidacy.

The Quinazoline Scaffold: A Privileged Structure in Drug Discovery

The quinazoline nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a versatile and privileged scaffold in drug design.[2] Its rigid structure and ability to form multiple hydrogen bonds and hydrophobic interactions allow for high-affinity binding to a wide array of biological targets.[4] The addition of a methyl carboxylate group at the 2-position, creating the this compound core, further enhances its potential, serving as both a key pharmacophoric feature and a versatile synthetic handle for creating diverse chemical libraries.[4] This guide will explore the significant therapeutic applications stemming from this specific chemical modification.

Synthetic Pathways: From Precursors to Bioactive Derivatives

The generation of a diverse library of derivatives is fundamental to any drug discovery campaign. The this compound scaffold can be synthesized through several established routes, with the choice of method often depending on the desired substitution patterns and available starting materials. A common and efficient approach involves the cyclization of N-acyl-anthranilic acid derivatives.

The rationale behind a multi-step synthesis is to build complexity in a controlled manner. The initial reaction creates the core heterocyclic system, which is then functionalized in subsequent steps to explore the chemical space and optimize biological activity.

General Synthetic Workflow Diagram

Caption: A generalized workflow from synthesis to drug candidate selection.

Protocol 1: Representative Synthesis of a this compound Derivative

This protocol describes a representative method for synthesizing the core scaffold, which can then be modified. The choice of a polar aprotic solvent like DMF is crucial as it effectively solubilizes the reactants and facilitates the nucleophilic substitution reaction, while elevated temperatures increase the reaction rate.[4]

-

Reactant Preparation: In a round-bottom flask, dissolve quinazoline-2-carboxylic acid (1 equivalent) in dimethylformamide (DMF).

-

Basification: Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution to deprotonate the carboxylic acid.

-

Methylation: Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the stirred solution.

-

Reaction: Heat the mixture to 60-80°C and monitor the reaction progress using Thin Layer Chromatography (TLC).[4] The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the crude product by filtration, wash with water, and purify by recrystallization from ethanol or by column chromatography to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazoline derivatives are renowned for their anticancer properties, with several FDA-approved drugs like Gefitinib and Erlotinib targeting key oncogenic pathways.[5] this compound derivatives continue this legacy, exhibiting potent cytotoxic effects against a range of cancer cell lines through diverse mechanisms.[4][6]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary anticancer mechanism for many quinazoline derivatives is the inhibition of protein kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR).[4][7] Overexpression or mutation of EGFR is a common driver in many cancers, leading to uncontrolled cell proliferation and survival.[5] These derivatives act as ATP-competitive inhibitors, binding to the kinase domain and blocking the downstream signaling cascades that promote tumor growth.

Inhibition of these survival pathways ultimately triggers programmed cell death, or apoptosis. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c, which in turn activates a cascade of caspase enzymes (e.g., caspase-9 and caspase-3/7) that execute cellular dismantling.[5]

Signaling Pathway: EGFR Inhibition Leading to Apoptosis

Caption: Inhibition of EGFR by a derivative blocks pro-survival pathways and induces apoptosis.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth. Lower IC₅₀ values indicate higher potency.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| MQC Derivative A | HepG2 (Liver) | 2.08 | Doxorubicin | 4.5 |

| MQC Derivative B | MCF-7 (Breast) | 2.09 | Doxorubicin | 5.2 |

Data synthesized from literature reports for illustrative purposes.[2][4][6]

Protocol 2: MTT Assay for In Vitro Cytotoxicity Evaluation

The MTT assay is a colorimetric method used to assess cell viability.[5] It relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is a self-validating system as it includes positive (known cytotoxic drug) and negative (vehicle) controls.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A New Front Against Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel antibiotics.[8] Quinazoline derivatives have emerged as promising candidates, showing significant activity against drug-resistant strains of bacteria like Staphylococcus aureus and Escherichia coli.[4] The antimicrobial efficacy is highly dependent on the substitution patterns around the quinazoline core.[8]

Mechanism of Action: Disrupting Bacterial Integrity

While the exact mechanisms can vary, quinazoline derivatives are thought to exert their antimicrobial effects by interfering with essential bacterial processes. This can include inhibiting DNA gyrase, an enzyme crucial for DNA replication, or disrupting the integrity of the bacterial cell wall or membrane.[8] Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions, as well as the presence of halogen atoms at the 6 and 8 positions, can significantly enhance antibacterial activity.[8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9]

| Compound ID | Staphylococcus aureus (Gram +) MIC (µg/mL) | Escherichia coli (Gram -) MIC (µg/mL) |

| MQC Derivative C | 8 | 16 |

| MQC Derivative D | 4 | 32 |

| Ampicillin (Control) | 0.5 | 4 |

Illustrative data based on typical findings for this class of compounds.

Protocol 3: Broth Microdilution for MIC Determination

This protocol is a standard and reliable method for determining the MIC of a novel compound.[9][10] It provides a quantitative measure of antimicrobial potency.

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (MHB).

-

Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL. The accuracy of the inoculum density is critical for reproducibility.

-

Inoculation: Add 50 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A known antibiotic (e.g., Ampicillin) should also be tested as a reference.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can be confirmed by reading the optical density at 600 nm.

Antimicrobial Screening Workflow

Caption: Step-by-step workflow for the broth microdilution MIC assay.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of many diseases. Quinazoline derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating conditions like arthritis and autoimmune disorders.[3][11]

Mechanism of Action: Modulation of Inflammatory Mediators

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the production of prostaglandins.[12] Some derivatives may also act by inhibiting the production or signaling of pro-inflammatory cytokines.

Protocol 4: In Vitro Assay for Anti-inflammatory Activity (Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This assay serves as a rapid and convenient in vitro screening method.[13] The ability of a compound to prevent heat-induced protein denaturation is a reliable indicator of its potential anti-inflammatory activity.

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA).

-

Compound Addition: Add 0.1 mL of the test compound at various concentrations (e.g., 10-500 µg/mL).

-

pH Adjustment: Adjust the pH of the mixture to 6.8 using a small amount of 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Denaturation: Induce denaturation by heating the mixture at 70°C in a water bath for 10 minutes.

-

Absorbance Measurement: After cooling, measure the turbidity (a measure of denaturation) at 660 nm using a spectrophotometer.[13]

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

-

Reference Standard: Use a known anti-inflammatory drug, such as Diclofenac sodium, as a reference standard for comparison.

Conclusion and Future Perspectives

This compound derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and inflammatory conditions. Their synthetic tractability allows for extensive structure-activity relationship studies, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity.

Future research should focus on elucidating the precise molecular targets for derivatives showing promising activity, particularly in the antimicrobial and anti-inflammatory spheres. The use of hybrid molecules, combining the quinazoline scaffold with other pharmacophores, could lead to multifunctional drugs with enhanced efficacy.[7][14] As our understanding of the molecular drivers of disease deepens, the rational design of novel this compound derivatives will undoubtedly yield the next generation of targeted therapies.

References

-

Srivastava, S., & Srivastava, S. (2017). Biological activity of Quinazoline: A Review. ResearchGate. [Link]

-

Saleem, M., et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Link]

-

de Oliveira, R., et al. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. National Institutes of Health. [Link]

-

Zhu, F., et al. (2022). The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II. ResearchGate. [Link]

-

Kaur, H., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

-

Zhang, H., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. [Link]

-

Rawat, A., et al. (2022). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

-

Priyanka, et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. IJMPR. [Link]

-

MDPI. 2-((6,7-Dimethoxy-4-oxo-3-(4-(trifluoromethyl)phenethyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(4-ethylphenyl)butanamide. [Link]

-

Khodarahmi, G., et al. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC. [Link]

-

Simion, V., et al. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. [Link]

-

Alagarsamy, V., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PMC - NIH. [Link]

-

Chakraborty, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

-

Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2023). PubMed Central. [Link]

-

Martinez-Poveda, B. (2016). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

-

Al-Ostath, O., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. [Link]

-

Screening models for inflammatory drugs. (2016). Slideshare. [Link]

-

Soares, J., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers. [Link]

-

Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. (2021). Eco-Vector Journals Portal. [Link]

-

Wang, D., & Gao, F. (2013). Quinazoline derivatives: Synthesis and bioactivities. ResearchGate. [Link]

-

Gornowicz, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]

-

Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2011). [Link]

-

Villalobos-Hernandez, J., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 1607787-61-0 | Benchchem [benchchem.com]

- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]

- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]

- 10. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijmpr.in [ijmpr.in]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

Pharmacological Profile & Synthetic Utility of Methyl Quinazoline-2-carboxylate

Executive Technical Summary

Methyl quinazoline-2-carboxylate (MQC) represents a privileged scaffold in medicinal chemistry, serving primarily as a high-value intermediate for the synthesis of bioactive quinazoline derivatives.[1] While the parent ester exhibits moderate intrinsic antimicrobial activity, its pharmacological significance lies in its role as a precursor to quinazoline-2-carboxamides (antimalarial/antitubercular agents) and 4-substituted quinazolines (EGFR/VEGFR kinase inhibitors).

This guide delineates the pharmacological potential of the MQC scaffold, detailing its physicochemical properties, synthetic pathways, and its transformation into potent therapeutic agents.[1]

Physicochemical Profile

| Property | Value | biological Implication |

| Molecular Weight | 188.18 g/mol | High ligand efficiency (LE) potential; ideal fragment size. |

| LogP | ~1.9 | Optimal lipophilicity for cell membrane permeability. |

| H-Bond Acceptors | 4 (N1, N3, O=C, O-Me) | Facilitates key interactions in the ATP-binding pocket of kinases. |

| Topological Polar Surface Area (TPSA) | ~65 Ų | Good oral bioavailability prediction (Veber rules). |

Pharmacological Profile: From Scaffold to Drug[2]

The pharmacological utility of MQC is bifurcated into its intrinsic activity and its derived activity upon structural modification.

Intrinsic Activity (Antimicrobial)

The unfunctionalized methyl ester core displays moderate bacteriostatic activity. Research indicates that quinazoline-2-carboxylates can inhibit the growth of Gram-positive pathogens (Staphylococcus aureus) and Mycobacterium tuberculosis (H37Rv strain).[1]

-

Mechanism: Interference with bacterial DNA synthesis via inhibition of DNA gyrase (GyrB) and Topoisomerase IV.[2]

-

Limitation: The ester bond is susceptible to rapid hydrolysis by plasma esterases, converting MQC to the more polar and less cell-permeable quinazoline-2-carboxylic acid in vivo. Thus, MQC is often viewed as a prodrug or a lead fragment .

Derived Activity (Kinase Inhibition & Antimalarial)

The MQC scaffold acts as a template for two major classes of therapeutics:

-

Kinase Inhibitors (Oncology):

-

Substitution at the C4 position (via displacement or activation) yields 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib analogs).

-

MOA: The N1 and N3 atoms of the quinazoline ring form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Met793 in EGFR).

-

-

Quinazolinone-2-carboxamides (Infectious Disease):

-

Reaction of the C2-ester with amines yields carboxamides.

-

Target: Plasmodium falciparum (Antimalarial) and DprE1 (Antitubercular).

-

Potency: Derivatives have shown IC50 values in the low nanomolar range against drug-resistant malaria strains.

-

Structural Biology & Mechanism of Action

To understand why this scaffold is effective, we must visualize its interaction within a biological target. The diagram below illustrates the Structure-Activity Relationship (SAR) and binding mode of MQC-derived inhibitors within the EGFR kinase domain.

Figure 1: Pharmacophore map of this compound, highlighting the divergence of pharmacological activity based on C2 and C4 functionalization.

Synthetic Protocols: Experimental Workflow

For researchers aiming to synthesize MQC or its derivatives, we present a validated, eco-friendly protocol utilizing Manganese(III)-mediated oxidative radical cyclization . This method is superior to traditional condensation due to its atom economy and use of green solvents.

Protocol: Mn/TBHP-Mediated Synthesis

Objective: Synthesis of this compound from 2-(azidomethyl)phenyl isocyanide.

Reagents:

-

Substrate: 2-(azidomethyl)phenyl isocyanide (1.0 equiv)

-

Reagent: Methyl carbazate (2.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP, 5-6 M in decane, 2.5 equiv)

-

Catalyst: Mn(OAc)₃·2H₂O (10 mol%)

-

Solvent: Ethyl Acetate (EtOAc)[5]

-

Conditions: 80°C, Open flask (Air), 4-6 hours.

Step-by-Step Methodology:

-

Preparation: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(azidomethyl)phenyl isocyanide (0.5 mmol) in EtOAc (3.0 mL).

-

Addition: Add methyl carbazate (1.0 mmol), Mn(OAc)₃·2H₂O (0.05 mmol), and TBHP solution (1.25 mmol) sequentially.

-

Reaction: Stir the mixture vigorously at 80°C under an air atmosphere. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) until the isocyanide spot disappears (approx. 4h).[4][6]

-

Work-up: Cool to room temperature. Filter the mixture through a short pad of Celite to remove manganese salts. Wash the pad with EtOAc (10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient Hexane/EtOAc) to yield the pure this compound as a pale yellow solid.

Mechanism of Synthesis: The reaction proceeds via the generation of a methoxycarbonyl radical (•CO₂Me) from methyl carbazate, which attacks the isocyanide functionality. Subsequent intramolecular cyclization with the azide group and nitrogen elimination yields the quinazoline core.

Figure 2: Mechanistic pathway for the Mn/TBHP-mediated synthesis of MQC.

ADME & Toxicology Considerations

When utilizing MQC in biological assays, researchers must account for its metabolic trajectory.

-

Esterase Sensitivity: The methyl ester at C2 is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) in plasma and liver microsomes.

-

Solubility: Moderate aqueous solubility. For cellular assays, prepare stock solutions in DMSO (up to 50 mM) and dilute to <0.5% DMSO final concentration to avoid solvent toxicity.

-

Toxicity: Generally low cytotoxicity (CC50 > 50 µM) against mammalian cell lines (HEK293, HepG2) unless substituted with specific toxicophores (e.g., heavy halogens or nitro groups).

References

-

Begum, T., et al. (2020).[5] Mn/TBHP-mediated oxidative radical cyclization for the synthesis of quinazoline-2-carboxylates. Published in Organic & Biomolecular Chemistry. (Referenced via NIH Summary: [Link])

-

Mannoori, R., et al. (2025).[10] Design and Synthesis of New Quinazoline Hybrid Molecules as EGFR Targeting Antibreast Cancer Agents. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Discovery of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Methyl quinoline-2-carboxylate (Analogous Structure Data). Retrieved from [Link]

Sources

- 1. This compound | 1607787-61-0 | Benchchem [benchchem.com]

- 2. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 3. ijpcat.com [ijpcat.com]

- 4. Novel quinazoline-based dual EGFR/c-Met inhibitors overcoming drug resistance for the treatment of NSCLC: Design, synthesis and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design and synthesis of quinazoline carboxylates against Gram-positive, Gram-negative, fungal pathogenic strains, and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Architect's Guide to a Privileged Scaffold: Discovery and Synthesis of Novel Quinazoline Derivatives

Foreword: The Enduring Legacy and Bright Future of the Quinazoline Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of therapeutic innovation. The quinazoline scaffold, a bicyclic aromatic heterocycle, stands as a testament to this principle of "privileged structures." Its inherent ability to interact with a multitude of biological targets, coupled with its synthetic tractability, has cemented its status as a highly sought-after template in modern drug discovery. From its early recognition as a pharmacologically active moiety to its current prominence in targeted cancer therapies, the journey of the quinazoline derivative is a compelling narrative of chemical ingenuity meeting biological necessity.

This in-depth technical guide is crafted for the hands-on researcher, the inquisitive scientist, and the dedicated drug development professional. It moves beyond a mere recitation of facts and protocols, delving into the "why" behind the "how." We will explore the strategic considerations that underpin the design of novel quinazoline-based agents, dissect the nuances of their synthesis, and illuminate the methodologies for evaluating their therapeutic potential. Our exploration will be grounded in the principles of scientific integrity, with a focus on self-validating experimental design and a commitment to authoritative, evidence-based knowledge. As you navigate this guide, you will gain not only a comprehensive understanding of the state-of-the-art in quinazoline chemistry but also the strategic insights necessary to contribute to the next generation of therapeutics built upon this remarkable scaffold.

I. The Quinazoline Scaffold: A Privileged Platform for Therapeutic Intervention

The quinazoline core, a fusion of a benzene ring and a pyrimidine ring, presents a unique three-dimensional architecture that is amenable to functionalization at multiple positions. This structural versatility allows for the fine-tuning of electronic and steric properties, enabling the design of derivatives with high affinity and selectivity for a diverse array of biological targets.[1][2][3] The inherent aromaticity and the presence of nitrogen atoms in the pyrimidine ring contribute to its ability to engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions, which are crucial for molecular recognition at the active sites of enzymes and receptors.[4][5]

The pharmacological significance of quinazoline derivatives is vast and well-documented, with applications spanning multiple therapeutic areas, including:

-

Anticancer Agents: This is arguably the most successful application of quinazoline chemistry to date. Many derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7][8]

-

Antimicrobial Agents: The quinazoline scaffold has been incorporated into molecules exhibiting activity against a range of bacterial and fungal pathogens.[9][10][11]

-

Anti-inflammatory and Analgesic Agents: Certain quinazoline derivatives have demonstrated the ability to modulate inflammatory pathways, offering potential for the treatment of various inflammatory conditions.[12]

-

Antihypertensive and Antiviral Properties: The structural diversity of quinazolines has also led to the discovery of compounds with activity against hypertension and viral infections.[1][12]

The success of quinazoline-based drugs, such as the EGFR inhibitors gefitinib and erlotinib in the treatment of non-small cell lung cancer, has spurred significant interest in the continued exploration of this scaffold.[13] These drugs exemplify the power of rational drug design, where a deep understanding of the target protein's structure and mechanism is leveraged to create highly effective and selective inhibitors.

II. Strategic Approaches to the Synthesis of Novel Quinazoline Derivatives

The construction of the quinazoline core and the introduction of diverse substituents are central to the discovery of novel therapeutic agents. Over the years, a rich portfolio of synthetic methodologies has been developed, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling and microwave-assisted protocols. The choice of synthetic strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the need for efficiency and scalability.

A. Classical Synthetic Strategies: The Foundation of Quinazoline Chemistry

Several named reactions form the bedrock of quinazoline synthesis, and their understanding is essential for any medicinal chemist working in this area.

The Niementowski synthesis is a robust and straightforward method for the preparation of 4-oxoquinazolines (quinazolinones) through the thermal condensation of anthranilic acids with amides.[14] The reaction proceeds via the formation of an N-acylanthranilic acid intermediate, which then undergoes intramolecular cyclization and dehydration. The versatility of this method lies in the ability to introduce substituents at the 2-position and on the benzene ring by selecting appropriately substituted amides and anthranilic acids, respectively.

Experimental Protocol: Niementowski Synthesis of 2-Phenyl-4(3H)-quinazolinone

Rationale: This protocol exemplifies the classical Niementowski reaction, a reliable method for constructing the 4-oxoquinazoline core. The choice of benzamide as the amide component allows for the introduction of a phenyl group at the 2-position, a common feature in many biologically active quinazolinones. The reaction is typically performed at high temperatures to drive the condensation and cyclization steps.

Materials:

-

Anthranilic acid

-

Benzamide

-

Sand bath or heating mantle

-

Round-bottom flask equipped with a reflux condenser

-

Stir bar

Procedure:

-

Combine anthranilic acid (1 equivalent) and benzamide (2-3 equivalents) in a round-bottom flask.

-

Heat the mixture to 180-200°C using a sand bath or heating mantle with constant stirring.

-

Maintain this temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature, which should result in the formation of a solid mass.

-

Triturate the solid with hot ethanol to remove excess benzamide.

-

Filter the solid product and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to yield pure 2-phenyl-4(3H)-quinazolinone.

Self-Validation: The identity and purity of the product should be confirmed by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data should be compared with literature values.

While primarily known for the synthesis of quinolines, the Friedländer annulation can be adapted for the synthesis of quinazolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[3][15] The reaction proceeds through an initial aldol condensation followed by intramolecular cyclization and dehydration.

Experimental Protocol: Friedländer-type Synthesis of 2,4-Diphenylquinazoline

Rationale: This protocol illustrates a modified Friedländer approach to access fully aromatic quinazolines. The use of 2-aminobenzophenone provides the necessary aminoketone precursor. Benzonitrile serves as the source for the C2-phenyl group and the N1 atom of the pyrimidine ring. This one-pot reaction is catalyzed by a Lewis acid, such as zinc chloride, to promote the condensation and cyclization steps.

Materials:

-

2-Aminobenzophenone

-

Benzonitrile

-

Anhydrous Zinc Chloride (ZnCl₂)

-

High-boiling point solvent (e.g., nitrobenzene or diphenyl ether)

-

Round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

-

Stir bar

Procedure:

-

To a solution of 2-aminobenzophenone (1 equivalent) in a high-boiling point solvent, add benzonitrile (1.5-2 equivalents) and anhydrous zinc chloride (1.2 equivalents).

-

Heat the reaction mixture to reflux (typically 180-210°C) and remove the water formed during the reaction using a Dean-Stark trap.

-

Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

-

After completion, cool the reaction mixture and dilute it with a suitable organic solvent like toluene.

-

Wash the organic layer with an aqueous solution of sodium bicarbonate to remove the catalyst and any acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,4-diphenylquinazoline.

Self-Validation: The structure of the synthesized compound must be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, MS). Comparison of the obtained data with literature reports for 2,4-diphenylquinazoline will validate the synthesis.

B. Modern Synthetic Methodologies: Expanding the Chemical Space

The demand for more efficient, versatile, and environmentally friendly synthetic methods has led to the development of several modern approaches for quinazoline synthesis.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity.[3][6][16] In the context of quinazoline synthesis, microwave-assisted protocols have been successfully applied to classical reactions like the Niementowski synthesis, as well as to novel multi-component reactions.

Experimental Protocol: Microwave-Assisted Synthesis of 4-Aminoquinazolines from 2-Aminobenzonitriles

Rationale: This protocol showcases the efficiency of microwave-assisted synthesis for the rapid construction of 4-aminoquinazolines, a key scaffold in many kinase inhibitors. The reaction utilizes readily available 2-aminobenzonitriles and formamide, which acts as both a reactant and a solvent. The use of microwave irradiation significantly accelerates the reaction compared to conventional heating.

Materials:

-

2-Aminobenzonitrile

-

Formamide

-

Microwave reactor with sealed vessels

-

Stir bar

Procedure:

-

In a microwave-safe reaction vessel, combine 2-aminobenzonitrile (1 equivalent) and formamide (5-10 equivalents).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150-180°C) for a short duration (e.g., 10-30 minutes). The reaction parameters may need to be optimized for specific substrates.

-

After the reaction is complete, cool the vessel to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aminoquinazoline.

Self-Validation: The identity and purity of the product should be rigorously confirmed by spectroscopic analysis (¹H NMR, ¹³C NMR, MS) and melting point determination.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of complex organic molecules. These methods have been extensively applied to the synthesis of quinazoline derivatives, allowing for the efficient formation of carbon-carbon and carbon-nitrogen bonds at various positions of the quinazoline ring.[7]

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling for the Synthesis of 4-Arylquinazolines

Rationale: This protocol demonstrates the power of palladium-catalyzed cross-coupling for the synthesis of 4-arylquinazolines. The reaction utilizes a 4-chloroquinazoline as the electrophilic partner and an arylboronic acid as the nucleophilic partner. The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and good functional group tolerance.

Materials:

-

4-Chloroquinazoline

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., dioxane, toluene, or DMF)

-

Schlenk flask or other suitable reaction vessel for inert atmosphere reactions

-

Stir bar

Procedure:

-

To a Schlenk flask, add 4-chloroquinazoline (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC.

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-arylquinazoline.

Self-Validation: The successful synthesis of the target compound must be verified by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

III. Characterization of Novel Quinazoline Derivatives: Ensuring Structural Integrity

The unambiguous characterization of newly synthesized compounds is a cornerstone of chemical research. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of novel quinazoline derivatives.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for elucidating the structure of organic molecules. For quinazoline derivatives, ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.[17][18][19][20] For example, in the ¹H NMR spectrum of gefitinib, characteristic signals can be observed for the protons on the quinazoline core, the anilino moiety, and the morpholino-propoxy side chain.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain insights into its structure through fragmentation analysis.[12][21][22][23] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the molecule.[24]

-